molecular formula C18H24O4S2Sn B14278331 Dibutylbis[(thiophene-2-carbonyl)oxy]stannane CAS No. 131146-55-9

Dibutylbis[(thiophene-2-carbonyl)oxy]stannane

Cat. No.: B14278331
CAS No.: 131146-55-9
M. Wt: 487.2 g/mol
InChI Key: BGRASDOYHJPBGN-UHFFFAOYSA-L
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Description

Dibutylbis[(thiophene-2-carbonyl)oxy]stannane is an organotin compound characterized by the presence of thiophene-2-carbonyl groups attached to a dibutylstannane core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutylbis[(thiophene-2-carbonyl)oxy]stannane typically involves the reaction of dibutyltin oxide with thiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:

Dibutyltin oxide+2Thiophene-2-carbonyl chlorideThis compound+2HCl\text{Dibutyltin oxide} + 2 \text{Thiophene-2-carbonyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} Dibutyltin oxide+2Thiophene-2-carbonyl chloride→this compound+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibutylbis[(thiophene-2-carbonyl)oxy]stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The thiophene-2-carbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of dibutyltin oxide and thiophene-2-carboxylic acid.

    Reduction: Formation of dibutyltin hydride and thiophene-2-carbinol.

    Substitution: Formation of dibutylstannane derivatives with new functional groups.

Scientific Research Applications

Dibutylbis[(thiophene-2-carbonyl)oxy]stannane has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Dibutylbis[(thiophene-2-carbonyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The thiophene-2-carbonyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s organotin core can also interact with cellular components, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin oxide
  • Dibutyltin dichloride
  • Dibutyltin diacetate

Uniqueness

Dibutylbis[(thiophene-2-carbonyl)oxy]stannane is unique due to the presence of thiophene-2-carbonyl groups, which impart specific chemical and biological properties

Properties

CAS No.

131146-55-9

Molecular Formula

C18H24O4S2Sn

Molecular Weight

487.2 g/mol

IUPAC Name

[dibutyl(thiophene-2-carbonyloxy)stannyl] thiophene-2-carboxylate

InChI

InChI=1S/2C5H4O2S.2C4H9.Sn/c2*6-5(7)4-2-1-3-8-4;2*1-3-4-2;/h2*1-3H,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

BGRASDOYHJPBGN-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C1=CC=CS1)OC(=O)C2=CC=CS2

Origin of Product

United States

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